
5-Chloro-quinolin-4-ylamine hydrochloride
概要
説明
5-Chloro-quinolin-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H8Cl2N2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 215.08 .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis
This compound is a light yellow solid .科学的研究の応用
Antioxidant Activity
5-Chloro-quinolin-4-ylamine derivatives have been synthesized and evaluated for their in vitro antioxidant activities. These compounds, specifically synthesized imines, displayed significant DPPH radical scavenging activity, indicating potential antioxidant properties. The study highlights the compound's ability to act as a radical scavenger, suggesting its usefulness in combating oxidative stress-related conditions (Mallesha, Kendagannaswamy, & Mohana, 2013).
Antimicrobial Activity
Research has explored the antimicrobial properties of quinoline derivatives. For instance, metal chelates of quinoline derivatives demonstrated antimicrobial activity against various pathogens. This study underscores the potential of quinoline compounds, including those related to 5-Chloro-quinolin-4-ylamine, in developing new antimicrobial agents (Patel & Singh, 2009).
Anti-inflammatory and Analgesic Activity
Quinoline derivatives bearing azetidinones scaffolds, related to the structural framework of 5-Chloro-quinolin-4-ylamine, have shown promising anti-inflammatory and analgesic activities. This research indicates the potential therapeutic applications of such compounds in treating inflammation and pain, providing a basis for further investigation into their pharmacological properties (Gupta & Mishra, 2016).
Antimalarial and Anticancer Activity
Several studies have investigated the antimalarial and anticancer activities of quinoline derivatives. For example, 4-aminoquinoline-derived thiazolidines, structurally related to 5-Chloro-quinolin-4-ylamine, exhibited significant antimalarial activity and inhibited heme polymerization, a critical process in malaria pathogenesis. This highlights the potential of quinoline compounds in malaria treatment (Solomon et al., 2013). Additionally, quinoline derivatives have been explored for their anticancer properties, indicating their potential in developing novel cancer therapies.
Safety and Hazards
将来の方向性
Quinoline derivatives, including 5-Chloro-quinolin-4-ylamine hydrochloride, continue to be a focus of research due to their versatile applications in medicinal and industrial chemistry . Future research directions include the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
作用機序
Target of Action
The primary targets of 5-Chloro-quinolin-4-ylamine hydrochloride are bacterial strains and the Mycobacterium tuberculosis strain H37Rv . Quinoline compounds, including this compound, are known for their wide spectrum of biological activity, including antibacterial and antitubercular potential .
Mode of Action
Quinoline compounds are known to interact with their targets in a way that inhibits the growth and proliferation of the bacteria
Biochemical Pathways
It is known that quinoline compounds can interfere with various biochemical processes essential for the survival and replication of bacteria
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of certain bacterial strains and Mycobacterium tuberculosis strain H37Rv . This leads to the potential therapeutic use of this compound in the treatment of bacterial infections and tuberculosis.
生化学分析
Biochemical Properties
5-Chloro-quinolin-4-ylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby enhancing the efficacy of existing chemotherapeutic agents. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation. Furthermore, this compound can induce changes in gene expression, leading to the activation of apoptotic pathways and inhibition of survival pathways in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its efficacy may decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance the efficacy of chemotherapeutic agents without causing significant toxicity. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to reduced energy production in cancer cells. This compound can also affect metabolic flux and metabolite levels, thereby altering the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function.
特性
IUPAC Name |
5-chloroquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPYRPFRHYQDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696192 | |
| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114306-26-2 | |
| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
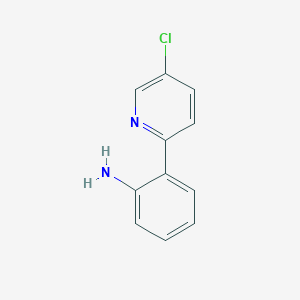

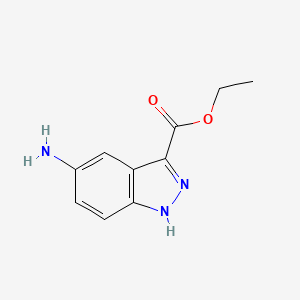
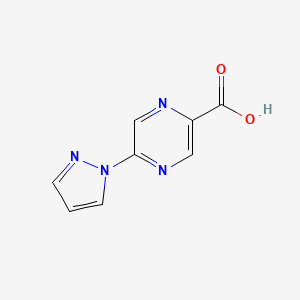
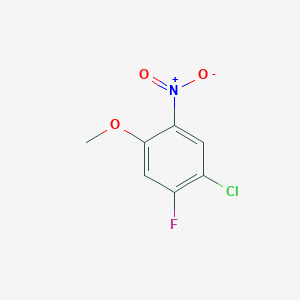
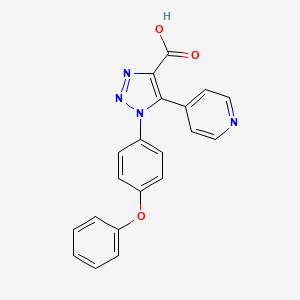
![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)
![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)
![(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1423771.png)
![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)
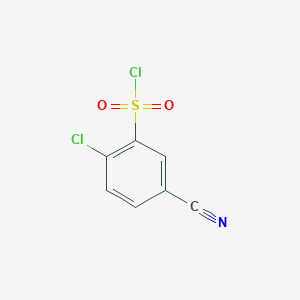
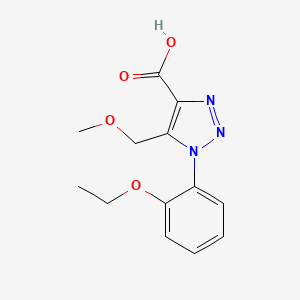
![6-Chloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1423777.png)
